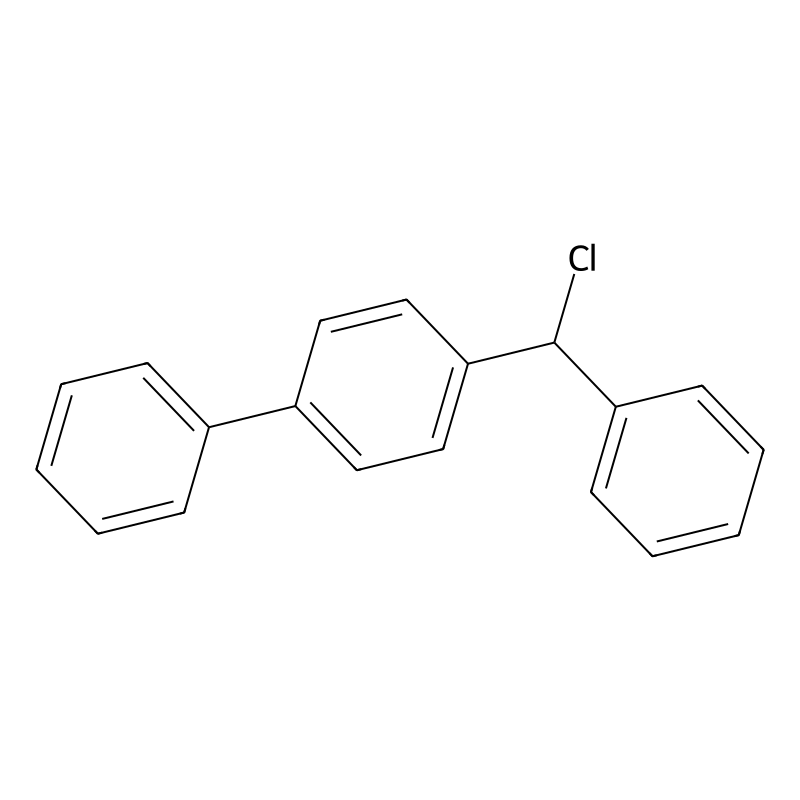4-(Chlorophenylmethyl)-1,1'-biphenyl
Catalog No.
S663426
CAS No.
7515-73-3
M.F
C19H15Cl
M. Wt
278.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
7515-73-3
Product Name
4-(Chlorophenylmethyl)-1,1'-biphenyl
IUPAC Name
1-[chloro(phenyl)methyl]-4-phenylbenzene
Molecular Formula
C19H15Cl
Molecular Weight
278.8 g/mol
InChI
InChI=1S/C19H15Cl/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19H
InChI Key
HSVIAUJGCMPSQO-UHFFFAOYSA-N
SMILES
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)Cl
Synonyms
4-(α-Chlorobenzyl)-biphenyl; 4-(Chlorophenylmethyl)-1,1’-biphenyl; (±)-4-(Chlorophenylmethyl)-1,1’-biphenyl
Canonical SMILES
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)Cl
- Chemical Properties and Potential Applications: Based on its structure, 4-(Chlorophenylmethyl)-1,1'-biphenyl possesses several features commonly found in organic molecules used in scientific research. The presence of the biphenyl group suggests potential for applications involving aromatic interactions [1]. The chlorophenyl group could contribute to halogen bonding properties, which may be of interest in crystal engineering or material design [2]. The chloromethyl group is a reactive functionality that could be used for further chemical modifications.
Further Exploration:
- Scientific databases like PubChem and SciFinder might provide more information on the synthesis or biological activity data for 4-(Chlorophenylmethyl)-1,1'-biphenyl, even if specific research applications aren't explicitly mentioned [3, 4].
- Patent databases could be explored to see if 4-(Chlorophenylmethyl)-1,1'-biphenyl is part of any inventions or potential applications [5].
Please note
The information above is based on the chemical structure of 4-(Chlorophenylmethyl)-1,1'-biphenyl and doesn't necessarily reflect confirmed research applications.
XLogP3
5.6
GHS Hazard Statements
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
7515-73-3
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








